molecular formula C33H61ClN2O6S B13829806 Clindamycin B Palmitate

Clindamycin B Palmitate

Cat. No.: B13829806
M. Wt: 649.4 g/mol
InChI Key: LSOHVGOQENSEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clindamycin B Palmitate is a derivative of clindamycin, a lincosamide antibiotic. It is primarily used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria and certain protozoans. This compound is often used in oral suspensions due to its improved taste and stability compared to clindamycin hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clindamycin B Palmitate is synthesized by esterification of clindamycin with palmitic acid. The process involves the protection of hydroxyl groups on clindamycin, followed by esterification with palmitic acid in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In industrial settings, this compound is produced by dissolving clindamycin in a suitable solvent, followed by the addition of palmitic acid and a catalyst. The mixture is then heated to promote esterification. After the reaction is complete, the product is purified through crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Clindamycin B Palmitate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

Clindamycin B Palmitate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Employed in studies on bacterial resistance and the mechanism of action of antibiotics.

    Medicine: Investigated for its efficacy in treating various bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).

    Industry: Used in the formulation of oral suspensions and other pharmaceutical preparations

Mechanism of Action

Clindamycin B Palmitate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides and thus inhibiting the elongation of the peptide chain. This action is similar to that of macrolide antibiotics. The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clindamycin B Palmitate is unique due to its improved taste and stability, making it more suitable for oral suspensions, especially for pediatric use. Its ester form also allows for better absorption and bioavailability compared to other clindamycin derivatives .

Properties

Molecular Formula

C33H61ClN2O6S

Molecular Weight

649.4 g/mol

IUPAC Name

[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate

InChI

InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)

InChI Key

LSOHVGOQENSEGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CC)O)O

Origin of Product

United States

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